![molecular formula C12H14N2S B12114524 2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- CAS No. 893724-09-9](/img/structure/B12114524.png)
2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-
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Overview
Description
2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- is a heterocyclic compound featuring a thiazole ring substituted with an amino group and a 4-ethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- typically involves the reaction of 2-aminothiazole with 4-ethylbenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the thiazole ring.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of thiazole, including 2-thiazolamine compounds, exhibit significant anticonvulsant properties. For instance, thiazole-bearing 4-thiazolidinones have shown promising results in preclinical models for epilepsy. Compounds such as 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide displayed substantial anticonvulsant activity with low toxicity levels .
Case Study:
A study involving the synthesis of various thiazole derivatives indicated that modifications to the thiazole structure can enhance anticonvulsant efficacy. Specifically, para-halogen substitutions on the phenyl ring were found to be crucial for increasing activity against seizures .
Compound Name | Structure | Anticonvulsant Activity (ED50) |
---|---|---|
Compound Ib | Structure | <20 mg/kg |
Compound IIj | Structure | <24.38 mg/kg |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Research has shown that compounds containing the thiazole moiety can exhibit significant antibacterial and antifungal activities. For example, certain thiazolopyrimidine derivatives have demonstrated effectiveness against various microbial strains, making them potential candidates for new antimicrobial agents .
Table: Antimicrobial Efficacy of Thiazole Derivatives
Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiazole Derivative A | Staphylococcus aureus | 32 µg/mL |
Thiazole Derivative B | Escherichia coli | 16 µg/mL |
Drug Development Insights
The unique structural features of 2-thiazolamine, particularly its ability to form hydrogen bonds and interact with biological macromolecules, make it a valuable scaffold in drug design. The compound's versatility allows for modifications that can enhance its pharmacological properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole derivatives is critical for optimizing their biological activity. Researchers have identified key substituents on the thiazole ring that significantly impact potency and selectivity. For instance, modifications at specific positions on the thiazole ring have been linked to increased efficacy in treating neurological disorders .
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolamine, 4-methyl-: Similar structure but with a methyl group instead of an ethylphenylmethyl group.
5-Methyl-2-thiazolamine: Features a methyl group at the 5-position instead of an ethylphenylmethyl group.
2-Amino-5-methylthiazole: Another thiazole derivative with a methyl group at the 5-position.
Uniqueness
2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- is unique due to the presence of the 4-ethylphenylmethyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
2-Thiazolamine, 5-[(4-ethylphenyl)methyl]- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties:
- IUPAC Name: 2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-
- Molecular Formula: C12H14N2S
- Molecular Weight: 218.32 g/mol
- CAS Number: Not widely reported but can be found in specific databases.
The synthesis of this compound often involves the reaction of thiazole derivatives with substituted phenyl groups. Various synthetic routes have been explored to optimize yield and purity, including methods that utilize different solvents and catalysts to enhance reaction efficiency.
Biological Activity
The biological activity of 2-thiazolamine derivatives has been extensively studied, particularly in the context of their pharmacological effects. The following sections summarize key findings related to its activity against various biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain 2-thiazolamines can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Properties
2-Thiazolamine derivatives have demonstrated promising anticancer activities in several studies. For example:
- Cell Line Studies: Compounds similar to 2-thiazolamine were tested against human cancer cell lines such as K562 (chronic myeloid leukemia) and HepG2 (liver cancer). Results indicated potent cytotoxic effects, with IC50 values often in the low micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-Thiazolamine Derivative A | K562 | 1.5 |
2-Thiazolamine Derivative B | HepG2 | 0.9 |
These findings suggest that modifications at the thiazole ring can enhance anticancer activity, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
Neuroprotective Effects
Recent studies have also investigated the neuroprotective potential of thiazole derivatives. For example:
- A derivative showed significant protection against oxidative stress-induced damage in neuronal cell lines (PC12 cells). The neuroprotective effect was quantified at a concentration of 10 µM, showing a reduction in cell death compared to control groups .
The mechanisms underlying the biological activities of 2-thiazolamine derivatives are complex and multifaceted:
- Enzyme Inhibition: Many thiazole compounds act as inhibitors of key enzymes involved in disease processes, such as acetylcholinesterase (AChE) for neurodegenerative diseases .
- Receptor Interaction: Some derivatives may interact with specific receptors or ion channels, modulating cellular signaling pathways crucial for maintaining homeostasis or inducing apoptosis in cancer cells.
Case Studies
-
Anticancer Activity Study:
A study evaluated a series of thiazole derivatives for their anticancer properties against multiple cancer cell lines. The most potent compounds exhibited IC50 values as low as 0.1 µM against non-small cell lung cancer cells, indicating strong potential for further development as anticancer agents . -
Neuroprotection Study:
In another investigation, a specific thiazole derivative was shown to reduce inflammation markers (IL-1β, TNF-α) in a model of oxidative stress. The compound demonstrated a neuroprotective effect comparable to standard treatments .
Properties
CAS No. |
893724-09-9 |
---|---|
Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-2-9-3-5-10(6-4-9)7-11-8-14-12(13)15-11/h3-6,8H,2,7H2,1H3,(H2,13,14) |
InChI Key |
OQQGDGYUYOOZKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)N |
Origin of Product |
United States |
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